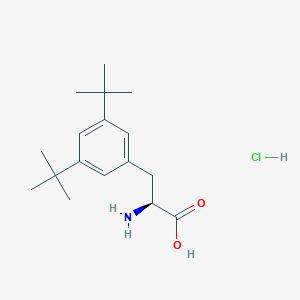
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a bulky tert-butyl group on the phenyl ring, which imparts unique steric properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-di-tert-butylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bulky tert-butyl groups can influence the binding affinity and selectivity of the compound towards its targets. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butylphenol: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Used as an antioxidant in various applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Studied for its antimicrobial properties.
Uniqueness
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. These features make it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack chirality or specific functional groups.
特性
分子式 |
C17H28ClNO2 |
|---|---|
分子量 |
313.9 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3,5-ditert-butylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-16(2,3)12-7-11(9-14(18)15(19)20)8-13(10-12)17(4,5)6;/h7-8,10,14H,9,18H2,1-6H3,(H,19,20);1H/t14-;/m0./s1 |
InChIキー |
WDNKUWLBGVAYPW-UQKRIMTDSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C(C)(C)C.Cl |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(C(=O)O)N)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















